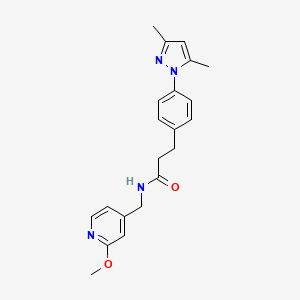
3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-((2-methoxypyridin-4-yl)methyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-((2-methoxypyridin-4-yl)methyl)propanamide is a useful research compound. Its molecular formula is C21H24N4O2 and its molecular weight is 364.449. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-((2-methoxypyridin-4-yl)methyl)propanamide is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazoles are known for their potential in medicinal chemistry, exhibiting properties such as anti-inflammatory, anti-cancer, and antimicrobial activities. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy, and potential applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a pyrazole moiety connected to a phenyl group and an N-substituted propanamide group. The presence of the methoxypyridine enhances its pharmacological profile.
Antimicrobial Activity
Research indicates that compounds with pyrazole structures often display significant antimicrobial properties. For instance, derivatives containing the 3,5-dimethylpyrazole moiety have shown effectiveness against various bacterial strains. A study reported that similar compounds exhibited minimum inhibitory concentrations (MIC) in the range of 1.0 to 10.0 μg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The anticancer potential of pyrazole derivatives has been extensively studied. Compounds related to this compound have demonstrated cytotoxic effects on various cancer cell lines. For instance, a derivative showed IC50 values ranging from 10 to 20 μM against human cancer cell lines, indicating moderate to high potency .
Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines suggests a mechanism that could be beneficial in treating conditions such as arthritis and other inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymes : Many pyrazole derivatives act as enzyme inhibitors, particularly targeting cyclooxygenase (COX) enzymes involved in inflammation.
- Receptor Modulation : The compound may interact with various receptors (e.g., GABA receptors), influencing cellular signaling pathways.
- DNA Interaction : Some studies suggest that pyrazoles can intercalate with DNA, leading to apoptosis in cancer cells.
Study 1: Antimicrobial Efficacy
A recent study synthesized several pyrazole derivatives and tested their antimicrobial activity against Mycobacterium tuberculosis. Among these, one derivative similar to our compound exhibited an IC50 value of 2.18 μM, highlighting its potential as an anti-tubercular agent .
Study 2: Anticancer Activity
In another investigation, a series of pyrazole-based compounds were screened for their cytotoxic effects on breast cancer cell lines. The results indicated that compounds with similar structural features displayed significant dose-dependent cytotoxicity, with some achieving IC50 values below 10 μM .
Data Tables
| Activity | Tested Compound | IC50/μM | Remarks |
|---|---|---|---|
| Antimicrobial | Pyrazole derivative | 1.0 - 10.0 | Effective against S. aureus, E. coli |
| Anticancer | Similar pyrazole derivative | 10 - 20 | Moderate potency against cancer cells |
| Anti-inflammatory | Various pyrazole derivatives | N/A | Inhibits pro-inflammatory cytokines |
属性
IUPAC Name |
3-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-N-[(2-methoxypyridin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-15-12-16(2)25(24-15)19-7-4-17(5-8-19)6-9-20(26)23-14-18-10-11-22-21(13-18)27-3/h4-5,7-8,10-13H,6,9,14H2,1-3H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYACWGMQJOAOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)CCC(=O)NCC3=CC(=NC=C3)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














